A Technical Guide to 4-Fluoro-2-methyl-DL-phenylglycine: Properties, Synthesis, and Applications
A Technical Guide to 4-Fluoro-2-methyl-DL-phenylglycine: Properties, Synthesis, and Applications
Abstract: This technical guide provides a comprehensive overview of 4-Fluoro-2-methyl-DL-phenylglycine, a specialized non-proteinogenic amino acid. While data on this specific substituted phenylglycine is not widely published, this document extrapolates its core chemical properties, proposes a robust synthetic pathway, and discusses its potential applications based on established principles of medicinal chemistry and the known characteristics of analogous fluorinated amino acids. This guide is intended for researchers, chemists, and drug development professionals interested in leveraging unique building blocks for the synthesis of novel peptides and small molecule therapeutics. We will delve into the strategic importance of the fluoro and methyl substitutions on the phenyl ring, offering insights into their potential to modulate biological activity, metabolic stability, and conformational properties.
Introduction: The Strategic Value of Substituted Phenylglycines
In the landscape of modern drug discovery, non-proteinogenic amino acids serve as invaluable tools for moving beyond the limitations of the canonical 20 amino acids. Their incorporation into peptides or use as scaffolds for small molecules allows for the fine-tuning of pharmacological properties. The introduction of fluorine into organic molecules, for instance, is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability due to the unique properties of the C-F bond.[1][2] The high electronegativity of fluorine can alter the acidity of nearby protons and influence intermolecular interactions, while its small size allows it to act as a bioisostere of a hydrogen atom.[1]
4-Fluoro-2-methyl-DL-phenylglycine is a particularly interesting derivative. It combines the electronic effects of a 4-fluoro substituent with the steric influence of a 2-methyl group. This ortho-methyl group can enforce a specific torsional angle between the phenyl ring and the amino acid backbone, restricting conformational flexibility. This "conformational locking" can be a powerful strategy to increase binding affinity and selectivity for a biological target by pre-organizing the molecule into its bioactive conformation. This guide will explore the chemical characteristics and strategic potential of this unique building block.
Physicochemical and Structural Properties
Detailed experimental data for 4-Fluoro-2-methyl-DL-phenylglycine is limited in publicly available literature. However, we can deduce its core properties based on its structure and data from closely related analogs like 4-Fluorophenylglycine.[3][4]
| Property | Value / Description | Rationale / Source |
| IUPAC Name | 2-Amino-2-(4-fluoro-2-methylphenyl)acetic acid | Standard nomenclature rules |
| Synonyms | 4-Fluoro-2-methyl-DL-phenylglycine | Common laboratory naming |
| CAS Number | Information not readily available | Specific CAS registry is not widely indexed |
| Molecular Formula | C₉H₁₀FNO₂ | Derived from structure |
| Molecular Weight | 183.18 g/mol | Calculated from molecular formula |
| Appearance | White to off-white crystalline solid | Predicted based on similar amino acids[3] |
| Solubility | Soluble in polar solvents (e.g., water, alcohols) | Inferred from the polar amino and carboxylic acid groups |
Proposed Synthesis: A Modified Strecker Approach
The Strecker synthesis is a classic, reliable, and high-yielding method for producing racemic α-amino acids from aldehydes. Its robustness makes it an ideal choice for the preparation of 4-Fluoro-2-methyl-DL-phenylglycine. The pathway begins with the readily accessible starting material, 4-fluoro-2-methylbenzaldehyde.
Causality of Experimental Design: The choice of the Strecker synthesis is based on its directness. It assembles the final product in two primary steps from a simple aldehyde precursor. The initial reaction forms an α-aminonitrile, which is a stable intermediate that can be readily hydrolyzed under acidic conditions to yield the desired amino acid. This method is well-documented for the synthesis of the parent compound, DL-phenylglycine, providing a high degree of confidence in its adaptability.[5]
Overall Reaction Scheme:
4-fluoro-2-methylbenzaldehyde → α-Amino-(4-fluoro-2-methylphenyl)acetonitrile → 4-Fluoro-2-methyl-DL-phenylglycine
Experimental Workflow Diagram
Caption: Workflow for the modified Strecker synthesis of 4-Fluoro-2-methyl-DL-phenylglycine.
Step-by-Step Methodology
This protocol is adapted from the established synthesis of DL-phenylglycine and should be performed by qualified personnel in a fume hood.[5]
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α-Aminonitrile Formation: a. In a suitable reaction vessel equipped with a stirrer, dissolve ammonium chloride and sodium cyanide in aqueous ammonium hydroxide. Cool the mixture in an ice bath. b. To this stirring solution, add 4-fluoro-2-methylbenzaldehyde dissolved in a minimal amount of methanol, dropwise, ensuring the temperature remains low. c. After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours. The formation of the aminonitrile may be observed as an oily or solid precipitate. d. Extract the reaction mixture with an appropriate organic solvent, such as diethyl ether. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
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Hydrolysis to the Amino Acid: a. Remove the organic solvent from the dried extract under reduced pressure to yield the crude α-amino-(4-fluoro-2-methylphenyl)acetonitrile. b. Caution: This step liberates some HCN gas and must be performed in a well-ventilated fume hood. Add the crude aminonitrile to a flask containing concentrated hydrochloric acid. c. Heat the mixture to reflux for 2-4 hours to ensure complete hydrolysis of the nitrile to a carboxylic acid. d. After cooling, remove the excess HCl and water under reduced pressure.
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Isolation and Purification: a. Dissolve the resulting solid residue in a minimum amount of water. b. Slowly add ammonium hydroxide to the solution until it is faintly alkaline, which will precipitate the zwitterionic amino acid. c. Collect the solid product by vacuum filtration. d. Wash the collected solid sequentially with cold water, ethanol, and diethyl ether to remove residual salts and organic impurities. e. Dry the purified 4-Fluoro-2-methyl-DL-phenylglycine under vacuum.
Anticipated Spectroscopic Characterization
While an experimental spectrum is not available, the expected NMR and MS data can be predicted to aid in characterization:
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¹H NMR: The spectrum would show a singlet for the α-proton, a singlet for the methyl protons, and complex multiplets in the aromatic region for the three phenyl protons, with coupling to the fluorine atom. Broad singlets for the NH₂ and COOH protons would also be present.
-
¹³C NMR: Nine distinct signals would be expected: one for the carboxylic carbon, one for the α-carbon, one for the methyl carbon, and six for the aromatic carbons (two of which are quaternary).
-
¹⁹F NMR: A singlet would be observed, with its chemical shift characteristic of a fluorine atom attached to an aromatic ring.
-
Mass Spectrometry (MS): The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) at m/z 183.18 or 184.19, respectively.
Applications in Research and Drug Development
The unique structure of 4-Fluoro-2-methyl-DL-phenylglycine makes it a valuable building block for several applications in medicinal chemistry and biochemical research.
-
Peptide Synthesis: As a fluorinated amino acid, it can be used in peptide synthesis to enhance the metabolic stability and cell permeability of the resulting peptide.[6][7] The fluorine atom can also form specific hydrogen bonds or other non-covalent interactions within a protein binding pocket, potentially increasing affinity.
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Conformational Constraint: The ortho-methyl group acts as a steric shield, forcing a non-planar conformation between the phenyl ring and the chiral center. This is highly desirable in drug design for reducing the entropic penalty of binding and improving selectivity for a target protein over related proteins.
-
Probing Enzyme Active Sites: Researchers can use this analog to study protein-ligand interactions. The fluorine atom serves as a ¹⁹F NMR probe, while the methyl group can explore steric tolerance within an enzyme's active site.
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Development of Novel Therapeutics: Fluorinated amino acids are key components in many modern pharmaceuticals.[2] For example, fluorinated phenylalanine derivatives are used in anticancer drugs like melflufen.[1] By analogy, 4-Fluoro-2-methyl-DL-phenylglycine could be a precursor for novel agents targeting a range of diseases, from neurological disorders to metabolic conditions.[7]
Safety and Handling
As with any laboratory chemical, 4-Fluoro-2-methyl-DL-phenylglycine should be handled with appropriate care. The following guidelines are based on safety data for structurally similar compounds.[8][9][10]
-
General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating and inhaling dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[8][9]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.[11]
-
First Aid Measures:
-
Skin Contact: Wash off immediately with plenty of soap and water.[12]
-
Eye Contact: Flush eyes with plenty of water for at least 15 minutes as a precaution.[8]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.[9]
-
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[12]
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- SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific.
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- Material Safety Data Sheet - 4-Fluoro-DL-alpha-phenylglycine. Cole-Parmer.
- SAFETY D
- (S)-4-Fluorophenylglycine | C8H8FNO2 | CID 853015. PubChem.
- 7292-73-1 Cas No. | 4-Fluoro-DL-phenylglycine. Apollo Scientific.
- 4-Fluoro-DL-α-phenylglycine | CAS 7292-73-1. Santa Cruz Biotechnology.
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- 4-Fluoro-L-2-phenylglycine | 19883-57-9. TCI EUROPE N.V.
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